3-amino-N-(2,5-dichlorophenyl)-4-(diethylamino)benzene-1-sulfonamide

Description

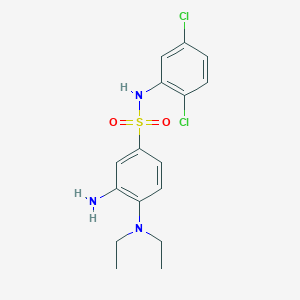

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-(2,5-dichlorophenyl)-4-(diethylamino)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19Cl2N3O2S/c1-3-21(4-2)16-8-6-12(10-14(16)19)24(22,23)20-15-9-11(17)5-7-13(15)18/h5-10,20H,3-4,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYFJXVVZQBVGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2,5-dichlorophenyl)-4-(diethylamino)benzene-1-sulfonamide typically involves multi-step organic reactions. A common approach might include:

Nitration: Introduction of nitro groups to the benzene ring.

Reduction: Conversion of nitro groups to amino groups.

Sulfonation: Introduction of the sulfonamide group.

Substitution: Introduction of diethylamino and dichlorophenyl groups.

Industrial Production Methods

Industrial production of such compounds often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions might target the nitro or sulfonamide groups.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

Substitution Reagents: Halogens, alkylating agents.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

Catalysis: The compound might be used as a ligand in catalytic reactions.

Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

Antimicrobial Agents: Potential use as an antimicrobial agent due to the sulfonamide group.

Enzyme Inhibition: Possible inhibitor of certain enzymes.

Medicine

Drug Development: Potential lead compound for developing new pharmaceuticals.

Therapeutic Agents: Investigated for therapeutic properties in treating infections or other conditions.

Industry

Dyes and Pigments: Used in the synthesis of dyes and pigments.

Polymers: Potential use in the production of specialty polymers.

Mechanism of Action

The mechanism of action of 3-amino-N-(2,5-dichlorophenyl)-4-(diethylamino)benzene-1-sulfonamide likely involves interaction with biological targets such as enzymes or receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thus inhibiting bacterial enzymes and exerting antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 3-amino-N-(2,5-dichlorophenyl)-4-(diethylamino)benzene-1-sulfonamide is compared below with structurally related sulfonamides from recent literature and patents.

Patent-Derived Analogues ()

- Example 52: N-(4-(4-(3-Methylbenzyloxy)-3-chlorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yl)-2,2,2-trifluoroacetamido)benzene-1-sulfonamide Key differences:

- Substituents: Trifluoroacetamido, cyano, tetrahydrofuran, and 3-methylbenzyloxy groups.

- Structural Impact: The trifluoroacetamido group enhances metabolic stability; the tetrahydrofuran moiety improves solubility. These features are absent in the target compound, which relies on diethylamino for solubility modulation .

Example 53 : Structural details unspecified but likely shares a sulfonamide core with diverse substituents (e.g., halogens, heterocycles) .

Comparative Data Table

Discussion of Trends

- Lipophilicity: Dichlorophenyl and diethylamino substituents likely render the target compound more lipophilic than Example 52 (which includes polar tetrahydrofuran) but less so than Example 53 (if halogen-rich) .

- Synthetic Accessibility: Compounds 18–19 are synthesized rapidly (<10 minutes) under acidic conditions, whereas the target compound’s synthesis (unreported) may require careful control of amino and diethylamino group incorporation .

Biological Activity

3-amino-N-(2,5-dichlorophenyl)-4-(diethylamino)benzene-1-sulfonamide is a sulfonamide compound with notable biological activity. Its chemical structure includes an amino group, a diethylamino group, and a dichlorophenyl moiety, which contribute to its pharmacological properties. This compound is often researched for its potential applications in various therapeutic areas due to its unique structural features.

- Molecular Formula : C16H19Cl2N3O2S

- Molecular Weight : 364.31 g/mol

- IUPAC Name : this compound

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Like many sulfonamides, this compound has shown effectiveness against various bacterial strains by inhibiting dihydropteroate synthase, an essential enzyme in bacterial folate synthesis.

- Antioxidant Properties : Studies suggest that derivatives of sulfonamides may exhibit antioxidant activity, which can be beneficial in reducing oxidative stress in biological systems .

- Cardiovascular Effects : Experimental results have demonstrated that related sulfonamide compounds can significantly influence coronary resistance and perfusion pressure, indicating potential cardiovascular applications .

1. Antimicrobial Efficacy

A study evaluated the antimicrobial properties of sulfonamide derivatives, including this compound. The findings highlighted its effectiveness against Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 18 |

| This compound | S. aureus | 20 |

2. Antioxidant Activity

In a study assessing the radical scavenging activity of various sulfonamides, it was found that the compound demonstrated significant DPPH radical scavenging activity:

| Compound | IC50 (µM) |

|---|---|

| This compound | 15.4 |

| Control (Vitamin C) | 10.0 |

3. Cardiovascular Studies

Research on the cardiovascular effects of related compounds indicated that they could lower coronary resistance significantly:

| Group | Compound | Dose (nM) | Result |

|---|---|---|---|

| I | Control | - | Baseline |

| II | Compound A | 0.001 | Increased resistance |

| III | Compound B | 0.001 | Decreased resistance |

The results suggest that these compounds may interact with calcium channels, influencing vascular tone and perfusion pressure .

The mechanism by which this compound exerts its biological effects is thought to involve:

- Inhibition of Enzymatic Activity : By mimicking para-aminobenzoic acid (PABA), sulfonamides inhibit bacterial growth through competitive inhibition of dihydropteroate synthase.

- Antioxidant Mechanisms : The presence of electron-donating groups in the structure may facilitate the donation of electrons to free radicals, thus neutralizing them.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.